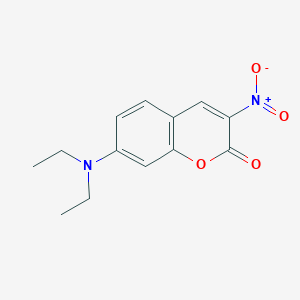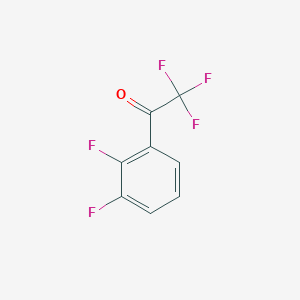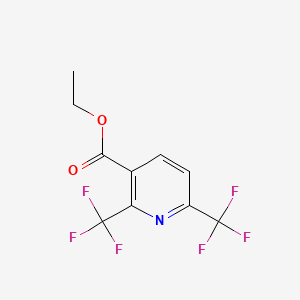
7-(diethylamino)-3-nitro-2H-chromen-2-one
Übersicht
Beschreibung
7-(diethylamino)-3-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a diethylamino group at the 7th position and a nitro group at the 3rd position on the chromen-2-one scaffold.
Wirkmechanismus
Target of Action
Similar compounds like 7-(diethylamino)coumarin derivatives have been used for labelling synthetic peptides for high-throughput detection
Mode of Action
A related compound, 7-(diethylamino)coumarin, has been reported to exhibit fluorescence properties This suggests that 7-(diethylamino)-3-nitro-2H-chromen-2-one might interact with its targets through fluorescence-based mechanisms, leading to changes that can be detected and quantified
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Coumarin derivatives are known to interact with various biochemical pathways . For instance, they have been used as fluorescent labels in peptide synthesis, suggesting a potential role in protein-related pathways
Pharmacokinetics
Related compounds like coumarin derivatives are known to have diverse pharmacokinetic properties
Result of Action
Related compounds have been reported to exhibit fluorescence properties , which could potentially be used to monitor cellular processes
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds . For instance, factors such as pH, temperature, and presence of other molecules can affect the fluorescence properties of related compounds
Vorbereitungsmethoden
The synthesis of 7-(diethylamino)-3-nitro-2H-chromen-2-one typically involves a multi-step process. One common synthetic route starts with the Knoevenagel condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde. The final step involves nitration to introduce the nitro group at the 3rd position . Industrial production methods may involve optimization of reaction conditions, such as the use of green solvents and catalysts, to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
7-(diethylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.
Wissenschaftliche Forschungsanwendungen
7-(diethylamino)-3-nitro-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays due to its strong luminescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of optical materials and sensors for environmental monitoring
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-(diethylamino)-3-nitro-2H-chromen-2-one include other coumarin derivatives such as 7-(diethylamino)coumarin and 7-(diethylamino)-4-methylcoumarin. These compounds share similar structural features but differ in their substituents, which can influence their photophysical properties and biological activities.
Eigenschaften
IUPAC Name |
7-(diethylamino)-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-14(4-2)10-6-5-9-7-11(15(17)18)13(16)19-12(9)8-10/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMZNADOZXKAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine](/img/structure/B3039467.png)
![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate](/img/structure/B3039468.png)


![2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride](/img/structure/B3039474.png)







acetic acid](/img/structure/B3039488.png)

